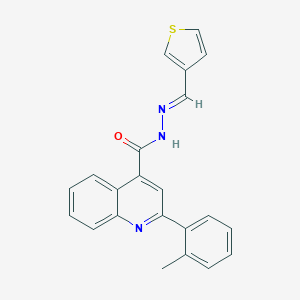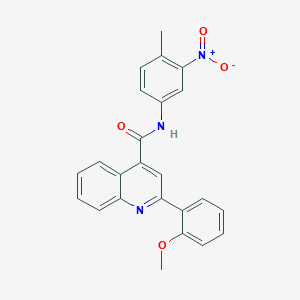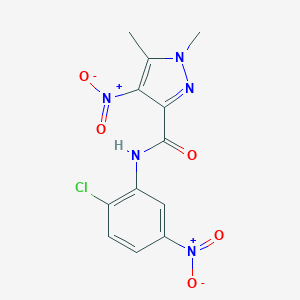![molecular formula C27H23N3O3 B445962 METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE](/img/structure/B445962.png)
METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-(2-{[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the formation of the hydrazone linkage and finally the esterification to form the benzoate ester. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-{[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit fluorescence properties. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. The quinoline moiety is known for its pharmacological activities, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a benzene ring and a methyl ester group.
Quinoline: A heterocyclic aromatic organic compound with a nitrogen atom in the ring.
2,5-Dimethylphenyl derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Methyl 4-[(E)-(2-{[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzoate is unique due to its combination of a quinoline moiety and a benzoate ester, which imparts distinct chemical and biological properties. This combination allows for diverse applications and the exploration of new scientific frontiers.
Properties
Molecular Formula |
C27H23N3O3 |
|---|---|
Molecular Weight |
437.5g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2,5-dimethylphenyl)quinoline-4-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C27H23N3O3/c1-17-8-9-18(2)22(14-17)25-15-23(21-6-4-5-7-24(21)29-25)26(31)30-28-16-19-10-12-20(13-11-19)27(32)33-3/h4-16H,1-3H3,(H,30,31)/b28-16+ |
InChI Key |
GRNLGGSTEFDJSK-LQKURTRISA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B445886.png)

![N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B445889.png)


![1-[(3-Chloro-6-fluoro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B445893.png)
![5-[(2-nitrophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B445896.png)
![3-chloro-6-ethyl-N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445897.png)


![2-(4-tert-butylphenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B445901.png)

